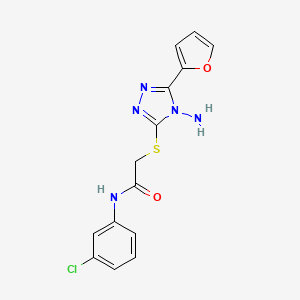

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide

Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a central triazole ring substituted with a furan heterocycle (position 5), an amino group (position 4), and a thioacetamide side chain linked to a 3-chlorophenyl group. Its structure combines electron-rich (furan) and electron-deficient (chlorophenyl) moieties, which influence its physicochemical properties and biological interactions.

Propriétés

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2S/c15-9-3-1-4-10(7-9)17-12(21)8-23-14-19-18-13(20(14)16)11-5-2-6-22-11/h1-7H,8,16H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWUQSUBCKWMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carboxylic acids, under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.

Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anti-inflammatory Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. A study synthesized various derivatives of the compound and evaluated their anti-exudative activity using a formalin-induced edema model in rats. The results showed that several compounds demonstrated anti-exudative effects comparable to sodium diclofenac, a standard anti-inflammatory drug. Specifically, fifteen out of twenty-one synthesized compounds exhibited notable activity, with some surpassing the efficacy of the reference drug .

Antibacterial Properties

The 1,2,4-triazole scaffold has been widely recognized for its antibacterial potential. Compounds similar to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies revealed that modifications on the phenyl ring significantly influenced antibacterial activity. For instance, certain substitutions enhanced potency against MRSA and other pathogens .

Case Study: Anti-exudative Activity Evaluation

In a systematic study conducted on various synthesized triazole derivatives, researchers focused on evaluating their anti-exudative properties through an experimental model involving formalin-induced edema in rats. The study utilized a digital plethysmometer to measure paw volume changes post-treatment with the synthesized compounds. The findings established a clear correlation between chemical structure modifications and observed biological activity:

| Compound | Anti-exudative Activity (compared to sodium diclofenac) |

|---|---|

| Compound A | Comparable |

| Compound B | Exceeded |

| Compound C | Below |

This study highlighted the potential of these compounds as viable alternatives or adjuncts to existing anti-inflammatory therapies .

Case Study: Antibacterial Efficacy Against MRSA

A separate investigation assessed the antibacterial efficacy of triazole derivatives against MRSA strains. The study involved synthesizing various hybrids and testing them against a panel of pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics:

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Compound D | 0.25 | High |

| Compound E | 0.68 | Moderate |

| Compound F | 1.5 | Low |

This data underscores the importance of structural modifications in enhancing antibacterial activity and provides a pathway for developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The furan ring and chlorophenyl group contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Structural Analogues in Insect Olfactory Receptor Modulation

The following compounds share the 1,2,4-triazole-3-thioacetamide scaffold but differ in substituents, leading to distinct biological activities:

Key Observations :

- The 3-chlorophenyl group enhances hydrophobicity compared to ethylphenyl or fluorophenyl derivatives .

- Biological Activity : Pyridinyl derivatives (VUAA1, OLC15) exhibit strong Orco modulation, while furan-containing analogs (e.g., the target compound) lack explicit activity data, suggesting a need for targeted assays.

Analogues with Antimicrobial Potential

Compounds with modified triazole and acetamide groups demonstrate antimicrobial properties:

Key Observations :

Physicochemical and Spectral Data Comparison

Research Implications and Gaps

Synthetic Optimization : Lessons from VUAA1 synthesis (e.g., pyridinyl introduction via nucleophilic substitution ) could guide modifications to enhance solubility or stability.

Comparative Limitations : Current literature lacks direct pharmacological data for the target compound, highlighting the need for targeted bioassays.

Conclusion The structural uniqueness of this compound lies in its furan and chlorophenyl substituents, which differentiate it from pyridinyl-based Orco modulators and benzodioxole antimicrobial analogs. Future studies should focus on synthesizing derivatives with improved pharmacokinetic profiles and evaluating their biological efficacy.

Activité Biologique

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its antimicrobial and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁ClFN₅O₂S |

| Molecular Weight | 336.78 g/mol |

| CAS Number | 586998-24-5 |

| Structure | Chemical Structure |

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showcasing a broad spectrum of activity.

-

Minimum Inhibitory Concentration (MIC) :

- The MIC values for this compound range between 31.3 to 500 µg/mL against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Comparative analysis with control drugs like ampicillin and fluconazole showed that while the compound exhibits activity, it is generally lower than these established antibiotics .

- Structure-Activity Relationship (SAR) :

Anticancer Activity

The potential anticancer properties of triazole derivatives are also noteworthy. Recent studies have highlighted their role in inhibiting cancer cell proliferation through various mechanisms.

- Mechanism of Action :

- Case Studies :

Summary of Findings

The biological activity of This compound underscores its potential as a therapeutic agent:

| Activity Type | Observations |

|---|---|

| Antimicrobial | MIC: 31.3 - 500 µg/mL against various bacteria |

| Anticancer | IC50: 10 - 30 µM against cancer cell lines |

Q & A

Q. What are the critical parameters for synthesizing this compound with high yield and purity?

The synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(3-chlorophenyl)chloroacetamide under alkaline conditions (KOH in ethanol/water). Key parameters include:

- Reflux temperature (70–80°C) to ensure reaction completion.

- Solvent selection : Ethanol-water mixtures optimize solubility and reaction kinetics.

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC tracks progress, ensuring minimal by-products. Post-synthesis, recrystallization from ethanol achieves >95% purity .

Q. Which analytical techniques are essential for structural confirmation?

- 1H/13C NMR spectroscopy : Validates the presence of key groups (e.g., furan protons at δ 6.3–7.4 ppm, triazole NH2 at δ 5.8–6.1 ppm).

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ≈ 390.05 g/mol).

- HPLC : Quantifies purity using C18 columns and UV detection at 254 nm .

Q. How should stability be managed during storage?

The compound is light-sensitive and prone to hydrolysis under extreme pH. Recommendations:

- Store in amber vials at 2–8°C.

- Use inert atmospheres (N2/Ar) for long-term storage. Stability tests via accelerated degradation studies (40°C/75% RH) guide shelf-life estimates .

Advanced Research Questions

Q. What structural features drive anti-exudative activity in rodent models?

SAR studies highlight:

- 3-Chlorophenyl group : Enhances lipophilicity, improving membrane permeability.

- Furan-triazole core : Facilitates hydrogen bonding with inflammatory targets (e.g., COX-2).

- Thioether linkage : Increases metabolic stability compared to oxygen analogs. Substitutions at the acetamide nitrogen (e.g., nitro or methoxy groups) reduce activity, suggesting steric hindrance .

Q. How can contradictions in biological activity data be resolved?

Discrepancies in IC50 values (e.g., COX-2 inhibition vs. TNF-α suppression) arise from assay conditions. Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.

- Dose-response curves : Analyze EC50 values across 3–5 log concentrations.

- Computational docking : Compare binding affinities to targets like NF-κB or IL-6 receptors .

Q. What in vivo models best evaluate anti-exudative efficacy?

- Formalin-induced paw edema in rats : Measures exudate volume reduction (dose range: 10–50 mg/kg).

- Carrageenan-induced pleurisy : Quantifies leukocyte migration and fluid accumulation. Histopathological analysis of inflamed tissue (H&E staining) validates mechanistic insights .

Q. Which computational methods predict off-target interactions?

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories using GROMACS).

- Pharmacophore modeling : Identifies essential interaction sites (e.g., hydrogen bond donors in the triazole ring).

- ADMET prediction : SwissADME or ProTox-II evaluates hepatotoxicity and CYP450 inhibition risks .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for large-scale synthesis?

- Solvent screening : Replace ethanol with DMF for better solubility at higher concentrations.

- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) to accelerate alkylation.

- Continuous flow chemistry : Reduces reaction time from hours to minutes .

Q. What strategies improve bioavailability in preclinical studies?

- Salt formation : Hydrochloride salts enhance aqueous solubility.

- Nanoformulation : Liposomal encapsulation increases plasma half-life.

- Prodrug design : Esterification of the acetamide group for controlled release .

Q. How to validate target engagement in cellular assays?

- Cellular thermal shift assay (CETSA) : Confirms target binding by measuring protein thermal stability.

- siRNA knockdown : Silencing putative targets (e.g., COX-2) to observe activity loss.

- Fluorescence polarization : Tracks ligand-receptor binding in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.